molecular formula C12H24Cl2N2O2 B15062601 tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride

tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B15062601
M. Wt: 299.23 g/mol
InChI Key: CQDVOFUCIGPLBJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of acetonitrile as a solvent and triethylamine as a base. The reaction mixture is stirred and cooled to 0°C before adding ethylbromoacetate dropwise .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and solvents such as acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted diazepane derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific chemical structure, which includes a chloroethyl group and a diazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C12H24Cl2N2O2

Molecular Weight

299.23 g/mol

IUPAC Name

tert-butyl 4-(2-chloroethyl)-1,4-diazepane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H23ClN2O2.ClH/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15;/h4-10H2,1-3H3;1H

InChI Key

CQDVOFUCIGPLBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCCl.Cl

Origin of Product

United States

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